3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
BenchChem offers high-quality 3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN5O2S/c22-13-5-11-16(12-6-13)31(29,30)21-20-25-19(24-15-9-7-14(23)8-10-15)17-3-1-2-4-18(17)28(20)27-26-21/h1-12H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQFSQACFUSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anticancer properties and mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C15H12ClF2N5O2S
- Molecular Weight : 435.89 g/mol
- CAS Number : 868255-93-0
The compound features a quinazoline core substituted with a triazole ring and various aromatic groups, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. Notably, it exhibits significant antiproliferative effects against:
- A549 (Lung Carcinoma)
- MCF7 (Breast Cancer)
- HePG2 (Hepatocellular Carcinoma)
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:
- Inhibition of Kinase Activity : The compound has been shown to inhibit ERK1/2 kinase pathways, which are critical for cell survival and proliferation. This inhibition leads to cell cycle arrest and subsequent apoptosis .
- Caspase Activation : Studies indicate that the compound activates caspases 3, 8, and 9, which are essential for the apoptotic process. This activation results in DNA fragmentation and ultimately cell death .
- Cell Cycle Modulation : The compound promotes progression through the G1 phase into the S phase, indicating its role in cell cycle regulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that:
- Substitution patterns on the phenyl rings significantly influence anticancer activity.
- The presence of electron-withdrawing groups like chlorine and fluorine enhances cytotoxic effects.
- Compounds with similar structures but different substituents show varying degrees of potency against cancer cells.
Comparative Biological Activity Table
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 3-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | A549 | 8.107 | ERK1/2 Inhibition |
| Similar Compound A | MCF7 | 0.877 (Doxorubicin reference) | Caspase Activation |
| Similar Compound B | HePG2 | <0.1 | Apoptosis Induction |
Study 1: Antiproliferative Effects on MCF7 Cells
In a study conducted by Venepally et al., the compound demonstrated potent activity against MCF7 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The study emphasized the importance of the sulfonyl group in enhancing cytotoxicity.
Study 2: Mechanistic Insights into Apoptosis
A detailed mechanistic study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which is associated with oxidative stress-induced apoptosis in cancer cells. The study also highlighted the role of mitochondrial pathways in mediating cell death.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. A plausible route for this compound includes:
- Step 1: Preparation of the quinazolinone core via cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
- Step 2: Introduction of the 4-fluorophenylamine group via nucleophilic substitution, using DMF as a solvent and triethylamine (TEA) as a base to neutralize HCl byproducts .
- Step 3: Sulfonylation at the 3-position using 4-chlorophenylsulfonyl chloride in dichloromethane at 0–5°C to prevent side reactions .
Optimization Tips: - Monitor reaction progress via TLC or HPLC.
- Use column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) for purification .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy: 1H and 13C NMR to confirm substituent positions (e.g., sulfonyl and fluorophenyl groups). Key signals:
- HRMS: Confirm molecular formula (e.g., [M+H]+ at m/z 496.0421 for C23H14ClFN5O2S).
- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
Contradictions in biological activity (e.g., varying IC50 values in kinase inhibition assays) may arise from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
- Structural Analogues: Compare with related compounds (e.g., ’s oxadiazole-triazole hybrids) to identify substituent-specific effects.
Methodological Recommendations: - Conduct dose-response curves (0.1–100 µM) in triplicate.
- Use orthogonal assays (e.g., fluorescence polarization for binding vs. cell viability for cytotoxicity) .
- Perform molecular dynamics (MD) simulations to assess binding stability with kinase targets (e.g., EGFR) .
Q. What computational strategies predict target interactions and selectivity?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., PARP-1 or Aurora kinases). Focus on hydrogen bonding with the sulfonyl group and π-π stacking with fluorophenyl .
- Pharmacophore Modeling: Identify essential features (e.g., hydrophobic pockets, hydrogen bond acceptors) using Discovery Studio.
- ADMET Prediction: Utilize SwissADME to assess permeability (e.g., logP ~3.5) and cytochrome P450 inhibition risks .
Q. How to design structure-activity relationship (SAR) studies for optimizing potency?
- Variable Substituents: Test analogues with:
- Halogen replacements (Br instead of Cl at sulfonyl group).
- Methyl or methoxy groups on the quinazoline core.
- Biological Testing:
- In vitro: Enzymatic assays (e.g., kinase inhibition).
- In vivo: Pharmacokinetics in rodent models (dose: 10 mg/kg IV).
- Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC50 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
